5-(2-Chloro-4-nitrophenyl)furan-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-4-nitrophenyl)furan-2-carbonitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-chloro-4-nitrophenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonitrile typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with furan-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-nitrophenyl)furan-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted furan derivatives.
Reduction: Formation of 5-(2-Chloro-4-aminophenyl)furan-2-carbonitrile.
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
5-(2-Chloro-4-nitrophenyl)furan-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: The compound is investigated for its role in the synthesis of advanced polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonitrile depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with cellular targets to exert its biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluoro-4-nitrophenyl)furan-2-carbonitrile
- 5-(2-Bromo-4-nitrophenyl)furan-2-carbonitrile
- 5-(2-Nitrophenyl)furan-2-carbonitrile
Uniqueness
5-(2-Chloro-4-nitrophenyl)furan-2-carbonitrile is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the nitro and furan moieties imparts specific electronic properties that can be exploited in materials science applications.
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)furan-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN2O3/c12-10-5-7(14(15)16)1-3-9(10)11-4-2-8(6-13)17-11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMUPTNUZGYCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.